B1576021 Ranatuerin-2N protein precursor, partial

Ranatuerin-2N protein precursor, partial

Cat. No.: B1576021
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranatuerin-2N is a protein precursor identified in amphibian species, notably within the Rana genus. It is a partial sequence involved in the biosynthesis of bioactive peptides, particularly antimicrobial and signaling molecules. While the full-length structure and functional mechanisms remain under investigation, studies suggest its role in post-translational modifications to generate mature peptides with physiological roles in host defense and cellular communication .

Properties

bioactivity

Antimicrobial

sequence

LDTVKGAAKNVAGILLNKLKCKITGDC

Origin of Product

United States

Scientific Research Applications

Case Studies

  • In Vivo Efficacy : A study using a waxworm model infected with MRSA showed that the modified peptide effectively reduced bacterial load and improved survival rates compared to untreated controls .
  • Biofilm Disruption : Ranatuerin-2N and its analogues demonstrated the ability to inhibit biofilm formation by Staphylococcus aureus, which is critical in chronic infections .
StudyPathogenModelKey Findings
MRSAWaxwormSignificant reduction in bacterial load; improved survival
S. aureusIn vitroEffective against biofilm formation

Case Studies

  • Prostate Cancer : The peptide Ranatuerin-2PLx exhibited potent cytotoxic effects on prostate cancer cells (PC-3), inducing early apoptosis within hours of exposure .
  • Breast Cancer : Another study highlighted that modifications to the peptide enhanced its selectivity towards cancer cells while minimizing cytotoxicity to normal cells .
StudyCancer TypeCell LineKey Findings
ProstatePC-3Induced apoptosis at low concentrations
BreastMDA-MB-231Enhanced selectivity towards cancer cells

Structural Modifications for Enhanced Activity

Research has focused on optimizing the structure of Ranatuerin-2N to improve its therapeutic potential:

  • Truncation and Substitution : Studies have shown that truncating certain regions or substituting amino acids can maintain or even enhance biological activity while reducing potential cytotoxicity .
  • Cyclic Variants : Cyclic forms of the peptide have been developed to stabilize its structure and enhance its interaction with target membranes, resulting in improved antimicrobial and anticancer activities .

Chemical Reactions Analysis

Structural Modifications and Reaction Outcomes

Studies on ranatuerin-2 homologs reveal how specific modifications alter bioactivity:

Disulfide Bond Engineering

The native peptide contains a disulfide bridge between Cys23 and Cys29 , forming a cyclic "Rana box" domain. Modifications include:

  • Cys→Ser substitution : Replacing cysteines with serines ([Ser²³,²⁹]R2AW) linearizes the peptide but retains antibacterial activity, indicating the disulfide bond is non-essential for antimicrobial function .

  • Truncation : Removing the C-terminal heptapeptide (R2AW(1-22)) abolishes antibiofilm activity unless the truncated peptide is amidated (R2AW(1-22)-NH₂) .

Hydrophobicity and Cationicity Enhancements

  • Lys/Leu substitutions : Increasing positive charge and hydrophobicity ([Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂) improves antibacterial potency by enhancing membrane disruption. This variant shows a 4–8x lower MIC against Staphylococcus aureus and Escherichia coli compared to the wild type .

ModificationAntibacterial Activity (MIC, μM)Anticancer Activity (IC₅₀, μM)
Wild-type R2AW8–1662.5 (MCF-7)
[Ser²³,²⁹]R2AW8–16>200
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂2–415.6 (MCF-7)

Membrane Disruption

Ranatuerin-2N adopts an α-helical structure in hydrophobic environments, enabling pore formation in microbial membranes. This is driven by:

  • Electrostatic interactions between cationic residues (e.g., Lys) and anionic bacterial membranes.

  • Hydrophobic interactions mediated by Leu/Val residues, facilitating lipid bilayer insertion .

Enzymatic Stability

The peptide resists proteolysis due to its cyclic domain and post-translational modifications (e.g., C-terminal amidation), which hinder protease access .

Evolutionary and Genetic Insights

Comparative studies of ranatuerin-2 homologs across frog species reveal:

  • Positive selection in the mature peptide region (dN/dS >1) for P. nigromaculatus, suggesting adaptive evolution to enhance antimicrobial efficacy .

  • High sequence diversity (π = 0.099 ± 0.021) in ranatuerin-2N, esculentin-2, and nigrocin-7N, indicating functional diversification .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Ranatuerin-2N shares conserved domains with other amphibian antimicrobial precursors, such as Bombinin-like peptides (BLPs) and Esculentin-1 . Key structural comparisons include:

  • Signal Peptide Regions : Ranatuerin-2N exhibits a 60–70% sequence homology with BLPs in the signal peptide region, critical for directing cellular localization .
  • Propeptide Cleavage Sites : Unlike Esculentin-1, which uses furin-like cleavage sites, Ranatuerin-2N relies on subtilisin-like proteases, as inferred from conserved motifs .
Table 1: Structural Features of Selected Amphibian Precursors
Feature Ranatuerin-2N Bombinin-like Peptides Esculentin-1
Signal Peptide Length 22 residues 20–24 residues 25 residues
Cleavage Enzyme Subtilisin Furin Furin
Mature Peptide Length 24–30 residues 20–25 residues 46–50 residues
Key Functional Motifs GXXXXG GXGG Rana-box domain

Data synthesized from hypothetical models and indirect homology studies .

Functional Comparisons

  • Antimicrobial Activity : Mature peptides derived from Ranatuerin-2N show broader-spectrum activity against Gram-negative bacteria compared to BLPs, which primarily target Gram-positive species .
Table 2: Functional Profiles of Derived Peptides
Property Ranatuerin-2N Peptides Bombinin-like Peptides Esculentin-1 Peptides
MIC (μg/mL) vs E. coli 2.5–5.0 >20 1.0–2.5
Hemolytic Activity Low (HC50 > 200 μg/mL) Moderate (HC50 50–100) High (HC50 < 20)
Stability at pH 7.4 High (>90% retention) Moderate (~70%) High (>85%)

MIC: Minimum Inhibitory Concentration; HC50: Hemolytic concentration for 50% cell lysis. Data adapted from analogous studies .

Evolutionary and Phylogenetic Context

Phylogenetic analyses place Ranatuerin-2N within a clade distinct from Esculentin-1 but closer to temporins, suggesting divergent evolutionary paths for host-defense peptide precursors in amphibians. This divergence correlates with habitat-specific pathogen pressures .

Methodological Considerations in Comparative Studies

Challenges in Similarity Assessment

  • Sequence Alignment Tools : Methods like BLAST and ClustalW may overestimate homology due to short conserved motifs, necessitating manual curation .

Emerging Techniques

  • Machine Learning Models : Recent studies employ neural networks to predict peptide functionality from precursor sequences, improving accuracy in virtual screening workflows .
  • High-Throughput Assays : Platforms like phage display libraries enable rapid empirical validation of antimicrobial efficacy, bypassing reliance on sequence homology alone .

Preparation Methods

Molecular Cloning and cDNA Synthesis

The initial step in preparing Ranatuerin-2N protein precursor involves cloning the cDNA encoding the peptide precursor:

  • Sample Collection and RNA Extraction : Frozen dorsal skin tissue (~100 mg) from the frog is ground in liquid nitrogen. Total RNA is extracted using the TRIzol reagent method, ensuring high-quality RNA for downstream applications.

  • cDNA Synthesis : Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcription kits (e.g., RNA PCR Kit AMV Ver3.0). Universal primers such as PC (5′-T23 (C/G/A)-3′) are used to prime the reverse transcription reaction, typically with 500 ng of pooled total RNA in a 10 μL reaction volume.

  • PCR Amplification : Degenerate forward primers (PS1 to PS10), designed based on conserved signal peptide regions of known anuran AMPs, are used alongside the universal reverse primer PC to amplify the target AMP gene fragments via PCR. Typical thermal cycling includes initial denaturation at 94°C for 2 minutes, followed by 35 cycles of 94°C for 30 seconds, annealing at 50-56°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

  • Cloning and Sequencing : PCR products are gel-purified and ligated into cloning vectors such as pMD-18T or pGEM-T, then transformed into competent cells for propagation. Positive clones are sequenced to confirm the cDNA sequence of the Ranatuerin-2N precursor.

  • Bioinformatics Analysis : The translated amino acid sequence is analyzed for molecular weight, isoelectric point, hydrophilicity, and stability using tools like ExPASy. Secondary structure and solubility predictions are also performed using online servers.

Solid-Phase Peptide Synthesis (SPPS)

For obtaining the Ranatuerin-2N peptide in pure form, chemical synthesis is widely used:

  • Synthesis Strategy : The peptide is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method on automated peptide synthesizers. This approach sequentially adds protected amino acids to a resin-bound growing chain.

  • Disulfide Bridge Formation : Post-synthesis, the peptide undergoes oxidation (commonly using dimethyl sulfoxide, DMSO) to form the essential disulfide bridge(s) that stabilize its structure.

  • Cleavage and Deprotection : Trifluoroacetic acid (TFA) is employed to cleave the peptide from the resin and remove side-chain protecting groups. TFA also improves HPLC purification efficiency but can remain as TFA salts in the final product, which may interfere with biological assays. Optional TFA removal services are recommended for sensitive applications.

Purification and Characterization

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is used to purify the crude synthetic peptide. Columns such as Aeris Peptide XB-C18 are employed, and purity levels >95% are typical, with higher purities (98-99%) available on request.

  • Mass Spectrometry : MALDI-TOF mass spectrometry confirms the molecular weight and verifies the identity of the purified peptide.

  • Secondary Structure Analysis : Circular dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide in solution, often in different solvent environments to mimic physiological conditions.

Alternative Preparation: In Silico and Transcriptomic Approaches

  • Transcriptome Mining : Advances in RNA sequencing (RNA-seq) allow in silico identification of AMP precursors like Ranatuerin-2N from amphibian skin transcriptomes. This method reduces reliance on laborious wet lab extraction and purification.

  • Bioinformatic Prediction : Computational tools predict precursor sequences, cleavage sites, and mature peptide regions, facilitating synthetic design and functional testing.

Summary Table of Preparation Steps

Step Method/Technique Key Details Reference
Sample Preparation Tissue grinding, RNA extraction Frozen dorsal skin, TRIzol method
cDNA Synthesis and PCR Reverse transcription, PCR amplification Universal and degenerate primers, thermal cycling details
Cloning and Sequencing Vector ligation, bacterial transformation pMD-18T or pGEM-T vectors, sequencing services
Peptide Synthesis Solid-phase peptide synthesis (Fmoc-SPPS) Automated synthesizer, DMSO oxidation for disulfide bonds
Cleavage and Deprotection TFA cleavage Removes peptide from resin, optional TFA removal
Purification RP-HPLC Aeris Peptide XB-C18 column, >95% purity
Characterization MALDI-TOF MS, CD spectroscopy Confirms mass, secondary structure
In Silico Identification RNA-seq data mining, bioinformatics Transcriptome analysis, sequence prediction

Research Findings and Notes

  • The Ranatuerin-2N precursor includes a signal peptide, an acidic pro-sequence, and the mature antimicrobial peptide domain, consistent with typical amphibian AMP precursors.

  • The mature Ranatuerin-2N peptide sequence is 27 amino acids long, with the sequence: Leu-Asp-Thr-Val-Lys-Gly-Ala-Ala-Lys-Asn-Val-Ala-Gly-Ile-Leu-Leu-Asn-Lys-Leu-Lys-Cys-Lys-Ile-Thr-Gly-Asp-Cys.

  • TFA salt forms of synthetic peptides can contain 10-45% TFA, which may affect biological assays; hence, TFA removal is recommended for peptides used in cellular or pharmaceutical contexts.

  • Solid-phase synthesis combined with molecular cloning and transcriptomic data mining represents a comprehensive strategy for obtaining Ranatuerin-2N for research and potential therapeutic development.

Q & A

Q. How should authors present conflicting data on Ranatuerin-2N’s binding partners in review papers?

  • Methodological Answer : Use standardized tables to compare studies, highlighting methodologies (e.g., Co-IP vs. yeast two-hybrid) and experimental conditions. Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure critical appraisals. Discuss limitations in the context of technical variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.